2-Undecanol

Catalog No.
S573330
CAS No.
1653-30-1
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Undecanol

CAS Number

1653-30-1

Product Name

2-Undecanol

IUPAC Name

undecan-2-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3

InChI Key

XMUJIPOFTAHSOK-UHFFFAOYSA-N

SMILES

Array

solubility

0.197 mg/mL at 25 °C
insoluble in water; soluble in alcohol and ethe

Synonyms

2-undecanol, undecan-2-ol

Canonical SMILES

CCCCCCCCCC(C)O

The exact mass of the compound 2-Undecanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.197 mg/ml at 25 °c0.197 mg/ml at 25 °cinsoluble in water; soluble in alcohol and ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. It belongs to the ontological category of fatty alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Undecanol (CAS 1653-30-1), also known as methyl nonyl carbinol, is an 11-carbon secondary fatty alcohol characterized by a hydrophobic hydrocarbon chain and a hydroxyl group at the C2 position. At standard room temperature, it exists as a clear, colorless to pale yellow liquid[1]. It is utilized industrially and in laboratory settings as a specialized solvent for liquid-liquid extraction, a direct precursor for organic synthesis (particularly for methyl ketones), and a specific active component in agricultural semiochemical formulations[2]. Its baseline value proposition lies in its combination of long-chain hydrophobicity, secondary alcohol reactivity, and favorable thermal processability compared to its primary alcohol counterparts [1].

Substituting 2-undecanol with its closest in-class analog, 1-undecanol, fundamentally alters both processability and chemical reactivity. Thermally, 1-undecanol has a higher melting point that can cause it to solidify or form a highly viscous slush in cool storage environments, whereas 2-undecanol remains a pumpable liquid [1]. Chemically, the position of the hydroxyl group dictates the downstream oxidation products: 2-undecanol exclusively yields 2-undecanone (methyl nonyl ketone), a critical intermediate and repellent, while 1-undecanol oxidizes to undecanal or undecanoic acid [2]. Furthermore, in agricultural applications, 2-undecanol acts as a highly specific aggregation pheromone for targeted pest species; primary alcohols or different chain lengths fail to trigger the required biological response due to incorrect receptor binding [3].

Thermal Processability: Eliminating the Need for Heated Handling

2-Undecanol exhibits a melting point of approximately 0 °C to 12 °C, ensuring it remains a free-flowing liquid at standard ambient temperatures (20 °C). In contrast, the primary analog 1-undecanol has a melting point of 15 °C to 19 °C [1]. In cool storage environments or winter transit, 1-undecanol is prone to solidification or slush formation, requiring drum heaters or melting cycles prior to pumping and formulation.

Evidence DimensionMelting Point / Physical State at 20 °C
Target Compound Data0 to 12 °C (Liquid)
Comparator Or Baseline1-Undecanol: 15 to 19 °C (Solid/Slush)
Quantified Difference1-Undecanol freezes at temperatures up to 15-19 °C higher than 2-undecanol
ConditionsStandard atmospheric pressure, ambient warehouse storage

Procuring the 2-isomer ensures the material remains pumpable without additional heating equipment, reducing energy costs and processing delays in industrial workflows.

Precursor Specificity: Mandatory Route to 2-Undecanone

The secondary hydroxyl group at the C2 position of 2-undecanol is strictly required for the synthesis of 2-undecanone (methyl nonyl ketone) via aerobic oxidation or other standard oxidation methods[1]. 1-Undecanol cannot yield this methyl ketone, as the oxidation of a primary alcohol inherently produces an aldehyde (undecanal) or a carboxylic acid (undecanoic acid). The oxidation of 2-undecanol provides direct access to the target ketone [1].

Evidence DimensionOxidation Product
Target Compound DataYields 2-undecanone (methyl ketone)
Comparator Or Baseline1-Undecanol: Yields undecanal or undecanoic acid
Quantified DifferenceAbsolute structural divergence in downstream products
ConditionsStandard alcohol oxidation protocols

Buyers sourcing precursors for methyl nonyl ketone must procure the 2-isomer, as primary alcohols are chemically incapable of yielding the required target.

Biological Specificity: Aggregation Pheromone Activity

2-Undecanol is a highly specific, male-produced aggregation pheromone component for the strawberry sap beetle (Lobiopa insularis), functioning in synergy with 2-undecanone [1]. The specific steric and electronic profile of the secondary alcohol is required for receptor binding in the target insect. Generic substitution with 1-undecanol or other primary fatty alcohols results in a complete loss of this specific semiochemical attractant activity [1].

Evidence DimensionPheromone Attractant Activity
Target Compound DataActive aggregation pheromone for L. insularis
Comparator Or Baseline1-Undecanol / generic alcohols: Biologically inactive for this pathway
Quantified DifferenceBinary difference (Active vs. Inactive)
ConditionsField trapping and electroantennography assays

For agricultural and pest management formulations, the exact 2-undecanol structure is non-negotiable to achieve the required biological efficacy.

Precursor for Methyl Nonyl Ketone (2-Undecanone) Synthesis

Because 2-undecanol possesses a secondary hydroxyl group at the C2 position, it is the direct and mandatory precursor for synthesizing 2-undecanone via oxidation. This makes it a critical raw material for manufacturers producing this specific ketone for insect repellents, fragrances, and chemical intermediates[1].

Formulation of Agricultural Semiochemicals and Pheromone Traps

2-Undecanol is an active aggregation pheromone component for specific agricultural pests, including the strawberry sap beetle (Lobiopa insularis). It is procured for the production of highly targeted, eco-friendly pest management traps where structural specificity is required for biological activity[2].

Cold-Environment Liquid-Liquid Extraction

Due to its lower melting point compared to primary undecanol, 2-undecanol is selected as a hydrophobic solvent in liquid-liquid extraction processes where maintaining a low-viscosity liquid state at ambient or sub-ambient temperatures is operationally necessary to prevent line blockages and ensure smooth phase separation [3].

Physical Description

Colorless liquid; [MSDSonline]
Liquid
colourless liquid

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.182715385 Da

Monoisotopic Mass

172.182715385 Da

Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Density

0.828-0.831 (20°)

Melting Point

-11.00 to -9.00 °C. @ 760.00 mm Hg

UNII

49PCZ1S7LY

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1653-30-1

Wikipedia

2-undecanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Undecanol: ACTIVE

Dates

Last modified: 08-15-2023

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